1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
1,2,3,4-Tetrachlorobicyclo[221]hepta-2,5-diene is a chlorinated derivative of norbornadiene, a bicyclic hydrocarbon This compound is known for its unique structure, which includes a bicyclo[221]heptadiene framework with four chlorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene can be synthesized through the chlorination of norbornadiene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. This would require careful control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to partially or fully dechlorinated products .
Scientific Research Applications
1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: Another chlorinated norbornadiene derivative with six chlorine atoms.
2,5-Norbornadiene: The parent hydrocarbon without chlorine atoms.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: A complex with rhodium used in catalysis.
Uniqueness: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene is unique due to its specific pattern of chlorination, which imparts distinct reactivity and properties compared to other chlorinated norbornadiene derivatives. Its four chlorine atoms make it a versatile intermediate for further chemical transformations .
Properties
CAS No. |
5450-91-9 |
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Molecular Formula |
C7H4Cl4 |
Molecular Weight |
229.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H4Cl4/c8-4-5(9)7(11)2-1-6(4,10)3-7/h1-2H,3H2 |
InChI Key |
MWJWIRZWMHYHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C=CC1(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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